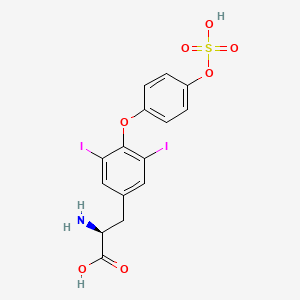

3,5-Diiodo-L-thyronine 4'-O-Sulfate

Übersicht

Beschreibung

3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups

Vorbereitungsmethoden

Chemical Synthesis of 3,5-Diiodo-L-Thyronine (T2)

Deiodination of Tetraiodothyronine (T4)

The precursor T2 is commonly derived from controlled deiodination of T4 (thyroxine). Enzymatic deiodination by deiodinases (e.g., DIO1, DIO2, DIO3) selectively removes iodine atoms from the outer phenolic ring . Chemically, reductive deiodination employs catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas:

This method yields T2 with >80% efficiency under optimized conditions (50°C, 24 h) .

Direct Coupling of Diiodophenol and Tyrosine Derivatives

An alternative route involves constructing the thyronine skeleton via Ullmann coupling. 3,5-Diiodophenol reacts with a protected L-tyrosine derivative (e.g., methyl ester) in the presence of copper(I) iodide and a base:

2\text{CO}3} \text{Protected T2}

Deprotection with hydrochloric acid yields T2 with 65–70% overall yield .

Regioselective Sulfation of T2 at the 4'-Position

Sulfating Agents and Reaction Conditions

Sulfation of the 4'-phenolic hydroxyl group requires regioselective reagents. Sulfur trioxide-triethylamine complex (SO₃·NEt₃) in dimethylformamide (DMF) at 0–5°C achieves >90% conversion:

The reaction proceeds via nucleophilic attack of the deprotonated phenolic oxygen on electrophilic sulfur .

Protection-Deprotection Strategy

To prevent side reactions at the amino and carboxyl groups, temporary protection is essential:

-

Amino Protection : Acetylation with acetic anhydride.

-

Carboxyl Protection : Esterification with methanol/HCl.

After sulfation, deprotection uses NaOH (1 M, 2 h) to yield pure T2S .

Purification and Characterization

Chromatographic Techniques

Crude T2S is purified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Retention time correlates with sulfation confirmed by mass spectrometry (m/z 730.75 [M-H]⁻) .

Crystallization

Recrystallization from aqueous acetone (1:1 v/v) yields colorless needles with >98% purity. X-ray diffraction confirms the sulfate group at the 4'-position .

Analytical Data and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| T4 Deiodination | Pd/C, H₂, 50°C, 24 h | 82 | 95 |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C, 48 h | 68 | 90 |

| Sulfation | SO₃·NEt₃, DMF, 0°C, 4 h | 91 | 97 |

| Deprotection | NaOH (1 M), 2 h | 95 | 99 |

Challenges and Mitigation Strategies

Iodine Loss During Sulfation

Excess SO₃·NEt₃ (>1.2 eq) minimizes deiodination by maintaining low reaction temperatures (0–5°C) .

Solubility Issues

DMF enhances solubility of iodinated intermediates, while acetone/water mixtures prevent aggregation during crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.

Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidized Derivatives: Formation of nitroso or nitro derivatives.

Deiodinated Products: Compounds with fewer iodine atoms.

Substituted Products: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Medicine

Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.

Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.

Industry

Dye Synthesis: Used in the production of dyes with specific color properties.

Polymer Additives: Incorporated into polymers to enhance their stability and performance.

Wirkmechanismus

The mechanism by which 3,5-Diiodo-L-thyronine 4'-O-Sulfate exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.

4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.

Uniqueness

Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.

Functional Versatility:

Biologische Aktivität

3,5-Diiodo-L-thyronine 4'-O-sulfate (often referred to as 3,5-T2 sulfate) is a sulfated derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2). This compound has garnered attention in recent years due to its potential biological activities and implications for metabolic regulation. This article explores the biological activity of 3,5-T2 sulfate, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

The biological activity of 3,5-T2 sulfate is primarily mediated through its interaction with thyroid hormone receptors and other cellular targets. It operates via both genomic and non-genomic pathways:

- Genomic Pathways : 3,5-T2 sulfate binds to thyroid hormone receptors in the nucleus, influencing gene expression related to metabolism and energy expenditure.

- Non-Genomic Pathways : The compound affects mitochondrial function and oxidative stress, modulating energy metabolism through rapid signaling mechanisms.

These interactions suggest that 3,5-T2 sulfate may play a role in regulating metabolic processes more rapidly than traditional thyroid hormones like thyroxine (T4) and triiodothyronine (T3) .

Biological Effects

Research indicates that 3,5-T2 sulfate influences various physiological processes:

- Mitochondrial Function : Studies have shown that 3,5-T2 sulfate enhances mitochondrial oxidative capacity. For instance, it has been reported to increase fatty acid uptake and oxidation rates in tissues such as liver, skeletal muscle, and brown adipose tissue .

- Metabolic Regulation : The compound has been linked to improved metabolic outcomes in animal models. For example, it demonstrated potential in reducing hepatic steatosis (fatty liver disease) by modulating energy metabolism pathways differently than T3 .

- Cold Tolerance : In hypothyroid rat models, treatment with 3,5-T2 sulfate improved cold tolerance and survival rates during cold exposure .

Comparative Biological Activity

The following table summarizes the biological activities of 3,5-Diiodo-L-thyronine (3,5-T2) versus its sulfate derivative:

| Biological Activity | 3,5-Diiodo-L-thyronine (3,5-T2) | This compound |

|---|---|---|

| Mitochondrial Oxidative Capacity | Increased | Enhanced |

| Fatty Acid Oxidation | Increased | Enhanced |

| Hepatic Steatosis Reduction | Yes | Yes |

| Cold Tolerance Improvement | Yes | Yes |

| Thyromimetic Activity | Moderate | Minimal |

Case Studies

- Animal Model Studies : In a study involving rats treated with 3,5-T2 sulfate, significant increases in mitochondrial function were observed. The treatment resulted in higher rates of fatty acid oxidation compared to controls .

- Human Serum Analysis : A feasibility study assessed endogenous levels of 3,5-T2 and its metabolites in human serum. The findings indicated that while 3,5-T2 had active roles in metabolism regulation, the sulfate form exhibited reduced intrinsic activity but could be reactivated under certain conditions .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Metabolic Disorders : Given its role in enhancing mitochondrial function and reducing hepatic fat accumulation, this compound may be explored as a treatment for obesity and non-alcoholic fatty liver disease (NAFLD) .

- Thyroid Dysfunction : The ability of 3,5-T2 sulfate to modulate thyroid hormone action could be beneficial in conditions like hypothyroidism or resistance to thyroid hormone .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 3,5-Diiodo-L-thyronine (T2) modulates lipid metabolism in experimental models?

T2 enhances mitochondrial fatty acid oxidation and energy expenditure via non-genomic pathways, independent of thyroid hormone receptors (THRs). In hypothyroid rats, T2 rapidly increases hepatic fatty acid oxidation rates and restores bioenergetic parameters, such as FoF1-ATP synthase activity and cardiolipin levels, critical for mitochondrial function . These effects are mediated through direct mitochondrial interactions, including upregulation of oxidative phosphorylation (OXPHOS) complexes I, IV, and V .

Q. How does T2 influence insulin sensitivity in high-fat diet (HFD)-induced metabolic dysfunction?

T2 ameliorates insulin resistance by reducing intramyocellular lipid (IMCL) accumulation and enhancing mitochondrial substrate utilization. In HFD-fed rats, T2 administration restores glycolytic fiber dominance in skeletal muscle, improves mitochondrial morphology, and suppresses pro-inflammatory pathways (e.g., NF-κB signaling), thereby enhancing insulin sensitivity .

Q. What experimental models are commonly used to study T2's metabolic effects?

Rodent models, particularly HFD-fed rats and hypothyroid rats, are widely employed. Key endpoints include mitochondrial respiration assays, OXPHOS complex activity (measured via BN-PAGE), lipid oxidation rates, and histochemical analysis of muscle fiber composition .

Q. What safety precautions are critical when handling T2 in laboratory settings?

T2 should be treated as a non-sterile research compound. Precautions include avoiding repeated freeze-thaw cycles, pre-sterilization for cell culture use, and adherence to institutional biosafety protocols for handling iodinated compounds .

Advanced Research Questions

Q. How can proteomic approaches elucidate T2's effects on skeletal muscle mitochondria in HFD-fed models?

A combination of 2D electrophoresis (2D-E), nanoLC-ESI-LIT-MS/MS, and bioinformatics (e.g., Ingenuity Pathway Analysis) identifies differentially expressed mitochondrial proteins. For example, T2 downregulates oxidative metabolism enzymes (e.g., NADH-ubiquinone oxidoreductase) while upregulating glycolytic pathway components, reflecting mitochondrial adaptation to a glycolytic phenotype .

Q. What methodologies are used to resolve contradictions in T2's effects on mitochondrial reactive oxygen species (ROS)?

Conflicting data on ROS modulation (e.g., reduced H₂O₂ in some studies vs. increased antioxidant activity in others) are addressed through integrated assays:

- Amplex Red-HRP fluorescence quantifies H₂O₂ release.

- OxyBlot assays measure protein carbonylation.

- Morphometric electron microscopy correlates ROS levels with mitochondrial ultrastructure (e.g., cristae density) .

Q. How does T2 regulate mitochondrial dynamics in skeletal muscle during metabolic stress?

T2 prevents HFD-induced mitochondrial fragmentation by normalizing expression of dynamin-1-like protein (DRP1) and peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α). This promotes tubular mitochondrial networks and reduces fission, as visualized via transmission electron microscopy .

Q. What experimental designs distinguish T2's genomic vs. non-genomic actions in metabolic tissues?

- Nuclear receptor knockout models (e.g., TRβ-deficient mice) isolate non-genomic effects.

- Mitochondrial proteome profiling identifies T2-specific targets (e.g., FoF1-ATP synthase).

- Acute vs. chronic dosing studies differentiate rapid metabolic effects (e.g., oxygen consumption spikes) from long-term transcriptional changes .

Q. How can metabolomic and transcriptomic data be integrated to map T2's influence on hepatic lipid pathways?

Stable isotope tracing (e.g., ¹³C-palmitate) combined with RNA-seq reveals T2's dual role:

- Short-term: Enhances β-oxidation flux via mitochondrial enzyme activation.

- Long-term: Downregulates lipogenic genes (e.g., SREBP1c) and upregulates fatty acid transporters (e.g., CPT1A) .

Q. What are the limitations of current models for studying T2's sulfate derivatives, such as 3,5-Diiodo-L-thyronine 4'-O-Sulfate?

Limited pharmacokinetic data and species-specific metabolism (e.g., sulfation pathways in rodents vs. humans) complicate translational studies. Advanced techniques, such as ion-pair hollow-fiber liquid-phase microextraction coupled with capillary electrophoresis , are required to quantify sulfated derivatives in biological matrices .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQDJLGYJSQKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.